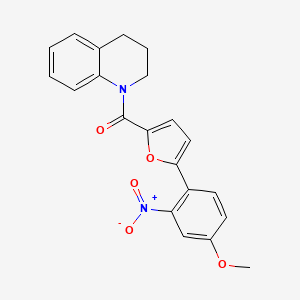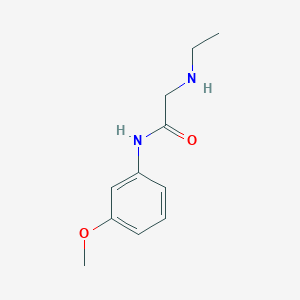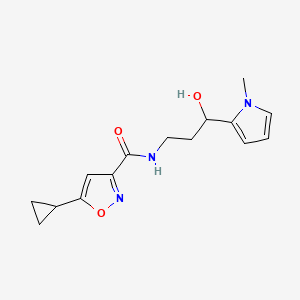
5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound 5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide can be synthesized via copper-catalyzed intramolecular cyclization of functionalized enamides. This process is part of an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, demonstrating the compound's role in the synthesis of complex oxazole structures (Kumar et al., 2012).
Biological and Pharmacological Research
- In biological research, derivatives of this compound have shown promise. For instance, some derivatives have demonstrated inhibitory activity on blood platelet aggregation, which suggests potential therapeutic applications in conditions related to blood clotting and cardiovascular health (Ozaki et al., 1983).
Antimicrobial Applications
- Certain oxazole amino acids and peptides, including those related to the structure of this compound, have shown moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as fungi and yeast. This highlights the potential use of these compounds in developing new antimicrobial agents (Stanchev et al., 1999).
Chemical Applications in Synthesis
- Oxazole derivatives, such as this compound, are also used in various chemical syntheses. For example, they are involved in the preparation of substituted 5-aminooxazoles via microwave-assisted procedures, highlighting their utility in rapid and efficient chemical synthesis (Nolt et al., 2006).
Wirkmechanismus
Target of Action
The compound “5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide” is an intermediate for the preparation of imatinib , which is an anticancer agent . Imatinib primarily targets protein kinases, specifically Bcr-Abl kinase . These kinases play a crucial role in cell signaling and regulation of cellular activities.
Mode of Action
As a kinase inhibitor, the compound interacts with its targets by binding to the ATP-binding site of the kinase . This prevents the kinase from phosphorylating its substrate, thereby inhibiting the signal transduction pathway. The resulting changes include a decrease in proliferation and an increase in apoptosis of the cancer cells .
Biochemical Pathways
The compound affects the Bcr-Abl signaling pathway. By inhibiting Bcr-Abl kinase, it disrupts the downstream effects of this pathway, which include cell growth and division . This leads to a halt in the proliferation of cancer cells.
Pharmacokinetics
Imatinib is well-absorbed orally and widely distributed in the body . It is metabolized in the liver and excreted in the feces . These properties impact the bioavailability of the compound, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the proliferation of cancer cells and an increase in their apoptosis . This results in the reduction of tumor size and potentially halts the progression of the disease.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity might be affected by the pH of the tumor microenvironment. Additionally, the presence of drug efflux pumps in cancer cells could impact the compound’s efficacy by reducing its intracellular concentration
Eigenschaften
IUPAC Name |
5-amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-6-4-2-3-5-7(6)11-14-8(9(12)15)10(13)16-11/h2-5H,13H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCDBHQJCWWUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2492363.png)

![5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2492366.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2492368.png)


![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2492372.png)
![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2492373.png)

![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2492379.png)
![2-[(1E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B2492382.png)
![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide](/img/structure/B2492383.png)
